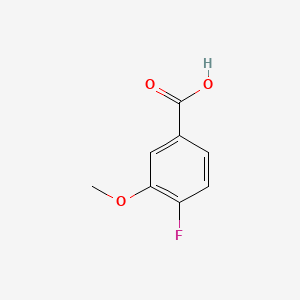

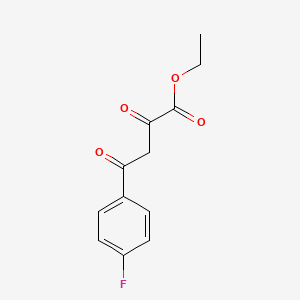

2-(4-Fluorophenoxy)nicotinic acid

Vue d'ensemble

Description

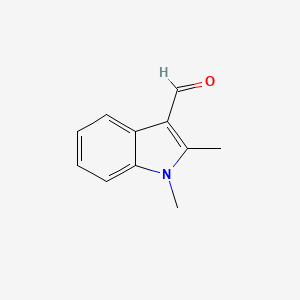

2-(4-Fluorophenoxy)nicotinic acid (2-FPNA) is a compound belonging to the class of aromatic acids and derivatives. It is a derivative of nicotinic acid and is used in a variety of scientific research applications. It is a popular compound for its unique properties and its ability to interact with a range of biological systems.

Applications De Recherche Scientifique

Nicotinic Acid and Cardiovascular Health

Nicotinic acid is renowned for its potent lipid-altering effects, being the most effective clinically available treatment for modifying the lipid profile, including lowering LDL and VLDL cholesterol while raising HDL cholesterol. This alteration in lipid levels is crucial for the prevention and treatment of coronary artery disease. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid has shed light on how it favorably alters HDL cholesterol. Moreover, nicotinic acid has been shown to possess nonlipid-mediated anti-inflammatory effects, such as the enhancement of adiponectin secretion, indicating its atheroprotective role (Digby, Lee, & Choudhury, 2009).

Nicotinic Acid and Dyslipidemia

Prolonged-release formulations of nicotinic acid have been developed to improve tolerability and minimize adverse effects. Nicotinic acid effectively modulates all traditional blood lipid and lipoprotein fractions and is particularly potent in increasing HDL-cholesterol and reducing lipoprotein(a). It has shown efficacy in slowing atherosclerotic progression and may even induce regression of atherosclerosis in patients on stable statin therapy. This makes nicotinic acid a valuable addition to lipid-lowering therapy, especially in patients with atherogenic dyslipidemia commonly associated with type 2 diabetes mellitus and the metabolic syndrome (McCormack & Keating, 2005).

Nicotinic Acid and Glucose Control

The effects of nicotinic acid on glucose control in patients with dyslipidemia have been extensively studied. While nicotinic acid is effective in improving lipid profiles, its impact on fasting glucose and hemoglobin A1c levels is modest and generally manageable with adjustments in diabetic treatment regimens. The clinical benefits of nicotinic acid or nicotinic acid-statin regimens in reducing cardiovascular events and atherosclerotic progression outweigh its mild effects on glycemic regulation (Goldberg & Jacobson, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(4-Fluorophenoxy)nicotinic acid is the nicotinic acid receptor, which is a G protein-coupled receptor found in adipose tissue . This receptor plays a crucial role in lipid metabolism .

Mode of Action

This compound interacts with its target by binding to the nicotinic acid receptor. This binding reduces the mobilization of free fatty acids, thereby reducing the levels of triglycerides and very low-density lipoprotein (VLDL) particles .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It plays a crucial role in metabolism, being an electron donor or acceptor in redox reactions catalyzed by various enzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Pharmacokinetics

It is known that the compound is solid in form .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the average number of low-density lipoprotein (LDL) particle size and a reduction in the number of LDL particles . This results in overall beneficial effects on lipid metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also important to note that the compound may cause skin and eye irritation and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZUYDOXBXHDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345514 | |

| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54629-13-9 | |

| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)